Bolandiol

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Bolandiol implique généralement la réduction de la 19-norandrostènedione. Cette réduction peut être réalisée à l'aide de divers agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium dans des conditions contrôlées .

Méthodes de production industrielle

la synthèse suivrait généralement les procédures standard pour la synthèse des stéroïdes, impliquant plusieurs étapes d'oxydation, de réduction et de purification .

Analyse Des Réactions Chimiques

Types de réactions

Le Bolandiol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former de la 19-norandrostènedione.

Réduction : Il peut être réduit pour former des dérivés de la 19-norandrostane.

Substitution : Divers groupes fonctionnels peuvent être introduits à différentes positions sur le squelette stéroïdien.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le trioxyde de chrome et le permanganate de potassium.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.

Substitution : Des réactifs tels que les halogènes et les composés organométalliques sont utilisés dans des conditions spécifiques.

Principaux produits formés

Oxydation : 19-norandrostènedione

Réduction : Dérivés de la 19-norandrostane

Substitution : Divers stéroïdes substitués selon les réactifs utilisés.

Applications de la recherche scientifique

Le this compound a été étudié pour diverses applications de recherche scientifique, notamment :

Chimie : Comme précurseur dans la synthèse d'autres stéroïdes.

Biologie : Étudier ses effets sur les processus cellulaires et la régulation hormonale.

Médecine : Enquêter sur ses utilisations thérapeutiques potentielles, bien qu'il n'ait pas été approuvé pour un usage médical.

Industrie : Son utilisation potentielle dans le développement de suppléments améliorant les performances, bien qu'il soit interdit dans la plupart des sports

Mécanisme d'action

Le this compound exerce ses effets par le biais de multiples voies :

Activité androgène : Il se lie aux récepteurs des androgènes, stimulant la croissance et le développement musculaire.

Activité œstrogénique : Il peut également se lier aux récepteurs des œstrogènes, influençant divers processus physiologiques.

Activité progestative : Il interagit avec les récepteurs de la progestérone, affectant les fonctions de reproduction

Applications De Recherche Scientifique

Bolandiol has been studied for various scientific research applications, including:

Chemistry: As a precursor in the synthesis of other steroids.

Biology: Studying its effects on cellular processes and hormone regulation.

Medicine: Investigating its potential therapeutic uses, although it has not been approved for medical use.

Industry: Its potential use in the development of performance-enhancing supplements, although it is banned in most sports

Mécanisme D'action

Bolandiol exerts its effects through multiple pathways:

Androgenic Activity: It binds to androgen receptors, stimulating muscle growth and development.

Estrogenic Activity: It can also bind to estrogen receptors, influencing various physiological processes.

Progestogenic Activity: It interacts with progesterone receptors, affecting reproductive functions

Comparaison Avec Des Composés Similaires

Le Bolandiol est comparé à d'autres composés similaires tels que :

- 4-Androstènediol

- 19-Nor-5-androstènediol

- 19-Nor-5-androstènedione

- Bolandione (19-nor-4-androstènedione)

- Bolenol (17α-éthyl-19-nor-5-androsténol)

Unicité

Le this compound est unique parmi ces composés en raison de ses activités combinées androgènes, œstrogéniques et progestatives, qui ne se retrouvent pas généralement dans les autres stéroïdes anabolisants-androgènes .

Activité Biologique

Bolandiol, or 19-Nortestosterone-3β,17β-Diol, is a synthetic anabolic steroid that has garnered attention for its unique biological activities, particularly in promoting lean body mass and bone mineral density without significantly stimulating sex accessory glands. This article provides a comprehensive overview of this compound's biological activity, including its mechanism of action, tissue selectivity, and potential clinical applications.

This compound functions primarily as an androgenic compound, exhibiting varying affinities for androgen receptors (AR), progestin receptors (PR), and estrogen receptors (ER). Research indicates that this compound binds with lower affinity to the recombinant rat AR compared to testosterone (T), dihydrotestosterone (DHT), and 19-nortestosterone (19-NT), demonstrating only 4-9% of T's potency in transcription assays mediated by AR. Its activity through PR and ER is similarly reduced, being only 1% as potent as progesterone and 3% to 1% as potent as estradiol through ERα and ERβ, respectively .

Tissue Selectivity

This compound exhibits notable tissue selectivity in vivo. In studies involving castrate male rats, this compound effectively stimulated the growth of the levator ani muscle comparable to T but did not significantly affect the weights of the ventral prostate or seminal vesicles. This selective action suggests that this compound may serve as a "prostate-sparing" androgen, making it a candidate for male contraceptive development .

Comparative Efficacy

In terms of maintaining bone mineral density (BMD) and lean body mass, this compound has shown efficacy similar to that of DHT and 19-NT. Long-term administration in animal models prevented the loss of lean body mass and BMD associated with castration. However, this compound's effectiveness in maintaining cortical bone density was approximately half that of DHT .

Case Studies and Research Findings

Several studies have explored this compound's effects across different biological systems:

- Anabolic Effects : In castrate rats treated with this compound, significant increases in muscle weight were observed without the adverse stimulation of prostate tissue. This finding supports this compound's potential use in therapies aimed at muscle wasting conditions .

- Bone Health : this compound treatment resulted in increased BMD and improved microstructural parameters of bone compared to untreated controls. Specifically, it maintained bone volume/tissue volume ratios effectively, although it was less potent than DHT in some aspects .

- Metabolism : The metabolic conversion of this compound to more potent steroids like 19-NT may contribute to its anabolic effects. Studies indicate that increased urinary metabolites of 19-NT can be detected following oral administration of this compound, suggesting that its anabolic activity may be partly due to this conversion .

Summary Table: Biological Activity of this compound

| Parameter | This compound | Testosterone | Dihydrotestosterone | 19-Nortestosterone |

|---|---|---|---|---|

| Binding Affinity (AR) | Low (4-9% potency) | High | High | High |

| Effect on Levator Ani Muscle | Significant | Significant | Significant | Significant |

| Effect on Prostate Weight | Minimal | Significant | Significant | Significant |

| Effect on BMD | Moderate | High | High | High |

| Conversion to Active Metabolites | Yes | Yes | Yes | Yes |

Propriétés

IUPAC Name |

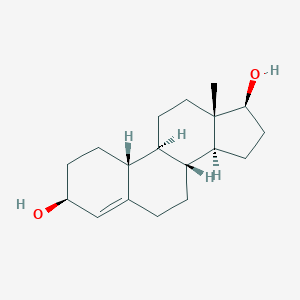

(3S,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-17,19-20H,2-9H2,1H3/t12-,13-,14+,15+,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXKUJNZWYTFJN-XFUVECHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C[C@H](CC[C@H]34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041027 | |

| Record name | Bolandiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19793-20-5 | |

| Record name | Bolandiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19793-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bolandiol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019793205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bolandiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bolandiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOLANDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49SD6G16U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.